molecular formula C11H11FN2 B2979731 1-(2-Fluorophenyl)-3,5-dimethylpyrazole CAS No. 1153039-39-4

1-(2-Fluorophenyl)-3,5-dimethylpyrazole

Cat. No.: B2979731
CAS No.: 1153039-39-4
M. Wt: 190.221
InChI Key: OTOMLRKRLXXDCJ-UHFFFAOYSA-N
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Description

“1-(2-Fluorophenyl)-3,5-dimethylpyrazole” is a chemical compound with the molecular formula C10H13FN2 . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “this compound”, often involves 1,3-dipolar cycloaddition reactions . In one method, 3-arylsydnones bearing fluorine atoms on the benzene ring are synthesized from N-nitroso-2-fluorophenylglycines. These are then used in the synthesis of the corresponding 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition reaction with dimethyl acetylenedicarboxylate (DMAD) as an activated dipolarophile .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction . The sydnones, which are reaction intermediates in the synthesis of this compound, have been characterized by single crystal X-ray diffraction analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 180.22 g/mol . It has a density of 1.141 g/mL at 25 °C and a boiling point of 150 °C at 3 mmHg .

Safety and Hazards

The safety data sheet for a similar compound, “1-(2-Fluorophenyl)piperazine”, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin burns, eye damage, and respiratory irritation . It is harmful if swallowed or in contact with skin .

Future Directions

The future directions for research on “1-(2-Fluorophenyl)-3,5-dimethylpyrazole” could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a promising candidate for drug development .

Properties

IUPAC Name

1-(2-fluorophenyl)-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOMLRKRLXXDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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